(1S,4S)-Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
(1S,4S)-Benzyl 1-(hydroxymethyl)-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a benzyl group, a hydroxymethyl group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the benzyl group: This step often involves a benzylation reaction, where a benzyl halide reacts with the bicyclic core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,4S)-Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of bicyclic compounds with biological targets.
Industrial Applications: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,4S)-Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the hydroxymethyl and carboxylate groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate: Unique due to its specific stereochemistry and functional groups.
(1R,4R)-Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate: Similar structure but different stereochemistry.
(1S,4S)-Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which allow for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H19NO3 |
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Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl (1S,4S)-1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C15H19NO3/c17-11-15-7-6-13(8-15)9-16(15)14(18)19-10-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2/t13-,15-/m0/s1 |
InChI Key |
XDJFYGHHGHKDPB-ZFWWWQNUSA-N |
Isomeric SMILES |
C1C[C@]2(C[C@H]1CN2C(=O)OCC3=CC=CC=C3)CO |
Canonical SMILES |
C1CC2(CC1CN2C(=O)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
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